molecular formula C20H20N4O9 B13845473 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide

Cat. No.: B13845473
M. Wt: 460.4 g/mol
InChI Key: UJSZDYIUFXNQKN-DUQPFJRNSA-N
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Description

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide is a synthetic compound that belongs to the class of glycosyl azides It is characterized by the presence of acetyl groups at the 3, 4, and 6 positions, a phthalimido group at the 2 position, and an azide group at the anomeric carbon of the glucopyranosyl ring

Preparation Methods

The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at the 3, 4, and 6 positions of the glucopyranosyl ring are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

    Introduction of Phthalimido Group: The 2-hydroxyl group is converted to a phthalimido group through a reaction with phthalic anhydride.

    Formation of Azide Group: The anomeric hydroxyl group is converted to an azide group using a reagent such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

Chemical Reactions Analysis

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide undergoes several types of chemical reactions:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Hydrolysis: The acetyl and phthalimido protecting groups can be removed through hydrolysis under acidic or basic conditions, revealing the free hydroxyl and amino groups.

Common reagents used in these reactions include acetic anhydride, phthalic anhydride, sodium azide, hydrogen, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex oligosaccharides and glycoconjugates, which are important for studying carbohydrate-protein interactions.

    Biology: The compound is used in the development of glycan-based probes for studying biological processes such as cell signaling and immune response.

    Industry: The compound can be used in the synthesis of glycosylated materials and polymers, which have applications in biotechnology and materials science.

Mechanism of Action

The mechanism of action of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide is primarily related to its ability to participate in click chemistry reactions. The azide group can react with alkynes to form triazoles, which are stable and bioorthogonal. This property makes the compound useful for labeling and tracking biomolecules in biological systems. The phthalimido group serves as a protecting group that can be removed to reveal the free amino group, which can then participate in further chemical reactions.

Comparison with Similar Compounds

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide can be compared with other glycosyl azides such as:

    2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: This compound has a similar structure but contains a chloride group instead of an azide group.

    3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl azide: This compound is an alpha anomer of the beta form, which can have different reactivity and properties.

    3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-galactopyranosyl azide: This compound has a galactopyranosyl ring instead of a glucopyranosyl ring, which can affect its biological activity and applications.

The uniqueness of this compound lies in its specific combination of protecting groups and the azide functionality, which makes it a versatile intermediate for the synthesis of various glycoconjugates and glycosylated materials.

Properties

Molecular Formula

C20H20N4O9

Molecular Weight

460.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate

InChI

InChI=1S/C20H20N4O9/c1-9(25)30-8-14-16(31-10(2)26)17(32-11(3)27)15(18(33-14)22-23-21)24-19(28)12-6-4-5-7-13(12)20(24)29/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18-/m1/s1

InChI Key

UJSZDYIUFXNQKN-DUQPFJRNSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C

Origin of Product

United States

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